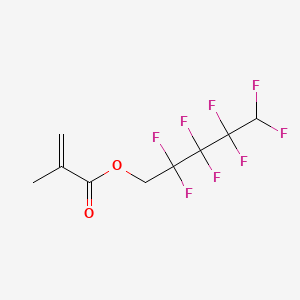

1H,1H,5H-Octafluoropentyl methacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoropentyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F8O2/c1-4(2)5(18)19-3-7(12,13)9(16,17)8(14,15)6(10)11/h6H,1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJXRXXJPIFFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF2HC3F6CH2OC(O)C(CH3)=CH2, C9H8F8O2 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5-octafluoropentyl ester | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30998-06-2 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5-octafluoropentyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30998-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90880131 | |

| Record name | 1H,1H,5H-Perfluoropentyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-93-1 | |

| Record name | 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octafluoropentyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,1H,5H-Perfluoropentyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5-octafluoropentyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAFLUOROPENTYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N49428401J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H,1H,5H-Octafluoropentyl Methacrylate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA), a fluorinated monomer pivotal in the development of advanced polymers. With its unique combination of a methacrylate backbone and a fluorinated side chain, OFPMA is instrumental in creating materials with exceptional properties relevant to a multitude of high-performance applications, including the biomedical and pharmaceutical fields.

Core Chemical Identity and Structure

This compound is a methacrylate ester characterized by a five-carbon chain with eight fluorine atoms. The presence of the methacrylate group allows for straightforward polymerization, while the fluorinated alkyl chain imparts unique surface and bulk properties to the resulting polymers.[1][2]

The chemical structure of this compound is as follows:

Chemical Formula: C₉H₈F₈O₂[3][4][5][6]

Molecular Weight: 300.15 g/mol [3][4][5][6]

CAS Registry Number: 355-93-1[4][5]

IUPAC Name: 2,2,3,3,4,4,5,5-octafluoropentyl 2-methylprop-2-enoate

Physicochemical and Thermal Properties

The incorporation of a significant number of fluorine atoms into the molecular structure of OFPMA results in a unique set of physical and chemical properties. These properties are summarized in the table below.

| Property | Value | Reference |

| Appearance | Colorless to almost colorless clear liquid | [6] |

| Boiling Point | 88 °C at 40 mmHg | [3][5][6] |

| Melting Point | 8-12 °C | [3] |

| Density | 1.432 g/mL at 25 °C | [3][5][6] |

| Refractive Index (n20/D) | 1.358 | [3][5][6] |

Key Characteristics and Advantages of OFPMA-based Polymers

Polymers synthesized from this compound exhibit a range of desirable characteristics that make them suitable for specialized applications:

-

Low Surface Energy: The high fluorine content leads to polymers with very low surface energy. This translates to excellent hydrophobicity (water repellency) and oleophobicity (oil repellency), making them ideal for anti-fouling, non-stick, and self-cleaning surfaces.[1][2]

-

High Chemical Resistance: The strength of the carbon-fluorine bond provides exceptional resistance to a wide range of chemicals, including aggressive solvents, acids, and bases. This is a critical property for materials used in harsh chemical environments.[1][2]

-

Thermal Stability: Fluorinated polymers are known for their enhanced thermal stability, allowing them to maintain their structural integrity and performance at elevated temperatures.[2]

-

Low Refractive Index: OFPMA and its polymers have a low refractive index, a property that is highly beneficial for optical applications such as anti-reflection coatings and specialty lenses.[1][2]

-

Radiation Resistance: These polymers often exhibit good resistance to degradation by various forms of radiation.[3]

-

Biocompatibility: In the context of drug development and medical devices, fluorinated polymers can exhibit enhanced biocompatibility, which is crucial for applications involving direct contact with biological systems.[7]

Applications in Research and Drug Development

The unique properties of this compound have led to its use in a variety of applications, including those of interest to the pharmaceutical and biomedical sectors:

-

Medical Device Coatings: OFPMA-based polymers are used to create hydrophobic and biocompatible coatings for medical devices. These coatings can reduce friction, prevent biofouling, and improve the overall performance and longevity of the device.[7]

-

Dental Materials: In dentistry, these fluorinated monomers are incorporated into materials for restorations and sealants due to their durability, chemical resistance, and low surface energy, which can help to repel plaque.[3]

-

Drug Delivery Systems: The hydrophobic nature of OFPMA can be leveraged in the design of controlled-release drug delivery systems, such as in the formulation of nanoparticles or microcapsules.

-

Plastic Lenses and Optical Components: Its low refractive index makes it a valuable component in the manufacturing of plastic lenses, anti-reflective films, and other optical materials used in scientific instrumentation.[1][3]

-

Fiber Treatment Agents: OFPMA can be used to treat fibers to impart water and oil repellency, which can be useful in the production of specialized textiles for medical or laboratory use.[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the transesterification of methyl methacrylate with 1H,1H,5H-octafluoropentanol. A representative experimental protocol is described below.[3]

Materials:

-

1H,1H,5H-octafluorobutanol (referred to as octafluorobutanol in the source) (23.2 g, 0.1 mol)

-

Dichloromethane (23 ml)

-

2,6-di-tert-butyl-p-cresol (polymerization inhibitor) (0.3 g)

-

Methyl methacrylate (20 g, 0.11 mol)

-

Trifluoroacetic anhydride

-

Saturated saline solution

-

10% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate

Procedure:

-

In a 250 ml three-necked flask equipped with a mechanical stirrer, add 23.2 g of 1H,1H,5H-octafluorobutanol, 23 ml of dichloromethane, and 0.3 g of 2,6-di-tert-butyl-p-cresol.

-

With stirring at 25 °C, add a mixture of 20 g of methyl methacrylate and trifluoroacetic anhydride dropwise over a period of 30 minutes. Monitor the reaction progress using gas-phase tracking.

-

After approximately 2 hours, dilute the reaction mixture with 20 ml of dichloromethane.

-

Wash the organic phase three times with a saturated saline solution.

-

Slowly add 100 ml of a 10% sodium bicarbonate solution with stirring to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Purify the product by vacuum distillation, collecting the colorless liquid at 80-82 °C (85 mmHg). This procedure yields this compound with a purity of 99.1% and a yield of 88.4%.[3]

Caption: Workflow for the synthesis of this compound.

Free-Radical Polymerization of this compound

Polymers of OFPMA can be synthesized via free-radical polymerization. The following is a general procedure for the solution polymerization of OFPMA.

Materials:

-

This compound (monomer)

-

Toluene (solvent)

-

2,2'-Azobisisobutyronitrile (AIBN) (initiator)

-

Methanol (for precipitation)

-

Nitrogen gas

Procedure:

-

In a two-necked round-bottom flask equipped with a condenser and a nitrogen inlet, dissolve the desired amount of this compound in toluene.

-

Add the initiator, AIBN (typically 1 mol% with respect to the monomer).

-

Flush the reaction mixture with dry nitrogen gas for 20-30 minutes to remove any dissolved oxygen, which can inhibit the polymerization.

-

Immerse the reaction flask in a preheated oil bath at 70 °C.

-

Allow the polymerization to proceed under a nitrogen atmosphere with constant stirring for a specified time (e.g., 5 hours).

-

After the reaction is complete, cool the flask to room temperature.

-

Precipitate the polymer by slowly pouring the viscous solution into a large excess of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

-

Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1H,1H,5H-Octafluoropentyl Acrylate synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 355-93-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. polysciences.com [polysciences.com]

An In-depth Technical Guide to 1H,1H,5H-Octafluoropentyl Methacrylate: Properties, Synthesis, and Applications in Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1H,1H,5H-Octafluoropentyl Methacrylate (OFPMA), a fluorinated monomer crucial for the development of advanced polymers with applications in medical devices and high-performance coatings. This document details experimental protocols for its synthesis and polymerization, and outlines a workflow for the evaluation of its performance as a biocompatible surface coating.

Core Physical and Chemical Properties

This compound is a colorless liquid notable for the significant fluorine content in its structure, which imparts unique and desirable characteristics to the polymers derived from it.[1][2] Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 355-93-1[3] |

| Molecular Formula | C₉H₈F₈O₂[3] |

| Molecular Weight | 300.15 g/mol [1][3] |

| Density | 1.432 g/mL at 25 °C[1] |

| Boiling Point | 88 °C at 40 mmHg[1] |

| Refractive Index (n20/D) | 1.358[1] |

| Appearance | Colorless to almost colorless clear liquid |

| Purity | >98.0% (GC) |

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 1H,1H,5H-octafluoropentanol with methacrylic anhydride or a similar methacryloyl donor. The following is a representative experimental protocol.

Experimental Protocol: Synthesis

Materials:

-

1H,1H,5H-octafluoropentanol

-

Methacrylic anhydride

-

A suitable solvent (e.g., dichloromethane)

-

A polymerization inhibitor (e.g., 2,6-di-tert-butyl-p-cresol)

-

Saturated saline solution

-

10% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, add 1H,1H,5H-octafluoropentanol (0.1 mol), dichloromethane (23 mL), and a polymerization inhibitor (0.3 g).

-

With stirring at 25°C, slowly add a mixture of methacrylic anhydride (0.11 mol) dropwise over 30 minutes.

-

Monitor the reaction progress using gas-phase tracking. After approximately 2 hours, dilute the mixture with an additional 20 mL of dichloromethane.

-

Wash the organic phase three times with a saturated saline solution.

-

Slowly add 100 mL of a 10% NaHCO₃ solution with stirring to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Purify the product by vacuum distillation to yield this compound as a colorless liquid.

Polymerization of this compound

Poly(this compound) can be synthesized via free-radical polymerization. The resulting polymer possesses a low surface energy, low refractive index, and high chemical resistance, making it an excellent candidate for hydrophobic and lubricious coatings.[4]

Experimental Protocol: Free-Radical Solution Polymerization

Materials:

-

This compound (OFPMA) monomer

-

A suitable solvent (e.g., toluene, ethyl acetate)

-

A radical initiator (e.g., 2,2'-azobisisobutyronitrile - AIBN)

-

A non-solvent for precipitation (e.g., methanol, hexane)

Procedure:

-

In a reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the OFPMA monomer in the chosen solvent.

-

Add the radical initiator (typically 0.1-1 mol% relative to the monomer).

-

De-gas the solution by bubbling with nitrogen for at least 30 minutes to remove oxygen, which can inhibit polymerization.

-

Heat the reaction mixture to a temperature appropriate for the initiator (e.g., 60-80 °C for AIBN) under a nitrogen atmosphere with continuous stirring.

-

Allow the polymerization to proceed for a set time (e.g., 6-24 hours), monitoring the viscosity of the solution.

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction solution to a stirred non-solvent.

-

Collect the precipitated polymer by filtration and wash it with fresh non-solvent to remove unreacted monomer and initiator.

-

Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its molecular weight, molecular weight distribution, and chemical structure.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the polymer by identifying characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹⁹F NMR): To further elucidate the polymer's structure and confirm the incorporation of the fluorinated monomer.

Application in Medical Device Coatings: An Experimental Workflow

The unique properties of poly(OFPMA) make it an excellent material for creating anti-fouling and biocompatible coatings for medical devices such as urinary catheters, vascular stents, and intraocular lenses.[5] The following workflow outlines the process of coating a medical device and evaluating its performance.

Experimental Workflow: Surface Modification and Biocompatibility Assessment of a Medical Device

Caption: Workflow for coating a medical device with poly(OFPMA) and evaluating its performance.

Detailed Methodologies for Key Experiments

1. Protein Adsorption Assay:

-

Objective: To quantify the reduction in non-specific protein adsorption on the poly(OFPMA)-coated surface compared to an uncoated control.

-

Procedure:

-

Incubate coated and uncoated device segments in a solution of a model protein (e.g., bovine serum albumin or fibrinogen) for a specified time.

-

Rinse the segments thoroughly with a buffer solution (e.g., PBS) to remove loosely bound protein.

-

Elute the adsorbed protein using a surfactant solution (e.g., sodium dodecyl sulfate).

-

Quantify the amount of eluted protein using a standard protein assay (e.g., bicinchoninic acid assay - BCA).

-

2. Bacterial Adhesion and Biofilm Formation Assay:

-

Objective: To assess the ability of the poly(OFPMA) coating to inhibit bacterial adhesion and subsequent biofilm formation.

-

Procedure:

-

Incubate coated and uncoated device segments in a bacterial culture (e.g., Staphylococcus aureus or Escherichia coli) for a defined period.

-

Gently rinse the segments to remove non-adherent bacteria.

-

Adherent bacteria can be quantified by:

-

Colony-Forming Unit (CFU) Counting: Sonicate the segments to dislodge adherent bacteria and plate the resulting suspension on agar to count colonies.

-

Staining and Microscopy: Stain the segments with a fluorescent dye (e.g., crystal violet or LIVE/DEAD stain) and visualize under a microscope to assess biofilm structure and viability.

-

-

Safety and Handling

This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Therefore, it is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[6] Store in a cool, dry, and well-ventilated place away from heat and ignition sources.

Conclusion

This compound is a versatile fluorinated monomer that serves as a building block for high-performance polymers. Its unique properties, including hydrophobicity, chemical resistance, and low surface energy, make it particularly valuable for the development of advanced coatings for medical devices, where reducing protein adsorption and preventing biofilm formation are critical. The experimental protocols and workflows provided in this guide offer a foundation for researchers and drug development professionals to explore the potential of poly(OFPMA) in creating safer and more effective biomedical materials.

References

An In-depth Technical Guide to 1H,1H,5H-Octafluoropentyl Methacrylate (CAS number 355-93-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,5H-Octafluoropentyl methacrylate (OFPMA) is a fluorinated methacrylate monomer recognized for its unique combination of properties that make it a valuable building block in the synthesis of advanced polymers for a variety of high-performance applications. Its chemical structure, featuring a methacrylate group for polymerization and a fluorinated alkyl chain, imparts exceptional characteristics such as low surface energy, hydrophobicity, chemical inertness, and thermal stability to the resulting polymers.[1] These attributes have garnered significant interest in its use in diverse fields, including the development of specialized coatings, optical materials, and, notably, in the biomedical field for applications such as drug delivery, medical device coatings, and dental materials.[2] This technical guide provides a comprehensive overview of the core properties, synthesis, polymerization, and applications of OFPMA, with a particular focus on its relevance to researchers, scientists, and drug development professionals.

Physicochemical Properties

OFPMA is a colorless liquid at room temperature. A summary of its key physicochemical properties is presented in Table 1. The presence of the octafluoropentyl chain is a defining feature, leading to a low refractive index and low surface energy in its polymerized form.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 355-93-1 | [3] |

| Molecular Formula | C₉H₈F₈O₂ | [2] |

| Molecular Weight | 300.15 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 88 °C at 40 mmHg | [2] |

| Density | 1.432 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.358 | [2] |

Synthesis and Purification

A common method for the synthesis of this compound involves the transesterification of methyl methacrylate with 1H,1H,5H-octafluoropentanol. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of OFPMA

Materials:

-

1H,1H,5H-Octafluoropentanol

-

Methyl methacrylate

-

Trifluoroacetic anhydride

-

Dichloromethane

-

2,6-di-tert-butyl-p-cresol (polymerization inhibitor)

-

Saturated saline solution

-

10% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate

Procedure: [4]

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, add 23.2 g (0.1 mol) of 1H,1H,5H-octafluoropentanol, 23 mL of dichloromethane, and 0.3 g of 2,6-di-tert-butyl-p-cresol.

-

With stirring at 25 °C, add a mixture of 20 g (0.11 mol) of methyl methacrylate and trifluoroacetic anhydride dropwise over a period of 30 minutes.

-

Continue the reaction for approximately 2 hours, monitoring the progress by gas-phase tracking.

-

After the reaction is complete, add 20 mL of dichloromethane for dilution.

-

Wash the organic phase three times with a saturated saline solution.

-

Slowly add 100 mL of a 10% NaHCO₃ solution with stirring to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Purify the product by vacuum distillation at 80-82 °C (85 mmHg) to obtain the colorless liquid product.[4]

A general workflow for the synthesis and purification of OFPMA is depicted in the following diagram.

Polymerization of OFPMA

The methacrylate group in OFPMA allows for its polymerization and copolymerization through various techniques, most commonly free-radical polymerization. The resulting polymer, poly(this compound) or p(OFPMA), possesses the desirable properties conferred by the fluorinated side chains.

Free-Radical Polymerization

Free-radical polymerization is a chain-growth polymerization method that involves initiation, propagation, and termination steps. A typical experimental protocol for the bulk polymerization of a methacrylate monomer is provided below, which can be adapted for OFPMA.

Materials:

-

Methacrylate monomer (e.g., OFPMA)

-

Radical initiator (e.g., benzoyl peroxide - BP)

-

Accelerator (e.g., dimethyl-p-toluidine - DMPT)

-

Vials, pipettes, thermometer/thermocouple, insulation material

Procedure: [5]

-

In a fume hood, dispense the desired amount of methacrylate monomer into a vial.

-

Add the radical initiator (e.g., 45 mg of benzoyl peroxide per gram of monomer). Stir until fully dissolved. Gentle warming may be necessary.

-

If using an accelerator for room temperature polymerization, add the appropriate amount (e.g., 0.025 mL of dimethyl-p-toluidine per gram of monomer) and mix well.

-

For thermal polymerization, the mixture can be heated to initiate the reaction.

-

Insulate the vial to minimize heat loss, as the polymerization is exothermic.

-

Insert a thermometer or thermocouple to monitor the temperature change over time, which indicates the progress of the polymerization.

-

The polymerization is complete when the temperature reaches a plateau.

The general mechanism of free-radical polymerization is illustrated in the following diagram.

Applications in Drug Development and Biomaterials

The unique properties of p(OFPMA) make it a promising candidate for various biomedical applications, particularly in drug delivery and as a coating for medical devices.

Drug Delivery Systems

Polymers based on OFPMA can be formulated into nanoparticles and hydrogels for controlled drug delivery. The hydrophobic and oleophobic nature of the fluorinated segments can be exploited to encapsulate and control the release of therapeutic agents.

Emulsion polymerization is a common technique for preparing polymer nanoparticles. A general protocol for the emulsion polymerization of a methacrylate monomer is described below, which can serve as a starting point for the synthesis of p(OFPMA) nanoparticles.

Materials:

-

Methacrylate monomer (e.g., OFPMA)

-

Surfactant (e.g., sodium dodecyl sulfate - SDS)

-

Initiator (e.g., potassium persulfate - KPS)

-

Deionized water

-

Cross-linking agent (optional, e.g., ethylene glycol dimethacrylate)

-

Reaction vessel with stirring and temperature control

Procedure:

-

Prepare an aqueous solution of the surfactant in deionized water in the reaction vessel.

-

Heat the solution to the desired reaction temperature and purge with an inert gas (e.g., nitrogen) to remove oxygen.

-

Add the initiator to the aqueous phase.

-

Separately, prepare the oil phase by dissolving the monomer (and cross-linking agent, if used) in a small amount of a suitable solvent or using it neat.

-

Add the oil phase to the aqueous phase with vigorous stirring to form an emulsion.

-

Maintain the reaction at the set temperature for a specified period to allow for polymerization.

-

The resulting latex can be purified by dialysis to remove unreacted monomer and surfactant.

A schematic representation of the formation of drug-loaded nanoparticles via emulsion polymerization is shown below.

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water or biological fluids. OFPMA can be copolymerized with hydrophilic monomers, such as 2-hydroxyethyl methacrylate (HEMA), and a cross-linker to form hydrogels with tunable swelling properties for controlled drug release. Photopolymerization is a common method for hydrogel synthesis.

Materials:

-

Monomers (e.g., OFPMA, HEMA)

-

Cross-linking agent (e.g., ethylene glycol dimethacrylate - EGDMA)

-

Photoinitiator (e.g., Irgacure 2959)

-

Solvent (e.g., a mixture of water and ethanol)

-

UV light source (e.g., 365 nm)

-

Mold for hydrogel casting

Procedure:

-

Prepare a precursor solution by dissolving the monomers, cross-linking agent, and photoinitiator in the chosen solvent.

-

Pour the precursor solution into a mold of the desired shape and dimensions.

-

Expose the solution to UV light for a specific duration to initiate polymerization and cross-linking. The exposure time will depend on the light intensity and the concentration of the photoinitiator.

-

The resulting hydrogel can be removed from the mold and washed to remove any unreacted components.

Biomedical Coatings

The low surface energy of p(OFPMA) makes it an excellent candidate for creating hydrophobic and anti-fouling surfaces on medical devices. Such coatings can reduce protein adsorption and biofilm formation, thereby improving the biocompatibility of implants.

The surface properties of p(OFPMA) coatings can be characterized by measuring the water contact angle. A higher contact angle indicates a more hydrophobic surface.

Table 2: Surface Properties of p(OFPMA) Grafted Surfaces

| Property | Value | Reference |

| Static Water Contact Angle | Increased to a more hydrophobic surface | [6] |

Biocompatibility

While specific cytotoxicity data for p(OFPMA) is limited in the readily available literature, fluorinated polymers are generally known for their chemical inertness, which often translates to good biocompatibility. However, comprehensive in vitro and in vivo studies are necessary to fully establish the safety profile of any new biomaterial. Standard assays for assessing biocompatibility include cytotoxicity tests (e.g., MTT assay), hemolysis assays, and protein adsorption studies.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. A general protocol for evaluating the cytotoxicity of a polymer on a fibroblast cell line is described below.

Materials:

-

Polymer sample (e.g., p(OFPMA) film or extract)

-

Fibroblast cell line (e.g., L929)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the fibroblast cells in a 96-well plate and allow them to adhere overnight.

-

Expose the cells to the polymer sample (either by direct contact with a sterilized film or by adding an extract of the polymer to the culture medium) for a specified period (e.g., 24, 48, or 72 hours).

-

After the exposure period, remove the polymer or extract and add the MTT solution to each well.

-

Incubate for a few hours to allow viable cells to convert the MTT into formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution using a microplate reader. The absorbance is proportional to the number of viable cells.

The hemolysis assay evaluates the extent to which a material damages red blood cells. A general protocol based on the direct contact method is outlined below.

Materials:

-

Polymer sample (e.g., p(OFPMA) film)

-

Fresh human or animal blood

-

Phosphate-buffered saline (PBS)

-

Positive control (e.g., deionized water)

-

Negative control (e.g., PBS)

-

Spectrophotometer

Procedure:

-

Prepare an erythrocyte suspension by washing fresh blood with PBS.

-

Incubate the polymer sample with the erythrocyte suspension for a specified time at 37 °C with gentle agitation.

-

Centrifuge the samples to pellet the intact red blood cells.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin.

-

Calculate the percentage of hemolysis relative to the positive control (100% hemolysis).

Reduced protein adsorption is often a desirable characteristic for blood-contacting biomaterials as it can minimize the initiation of the foreign body response. Quartz Crystal Microbalance with Dissipation (QCM-D) is a sensitive technique for studying protein adsorption on surfaces in real-time. A study on the surface grafting of OFPMA on polyether ether ketone (PEEK) demonstrated that the modified surface greatly reduced protein adsorption.[6]

Thermal Properties

Thermogravimetric analysis (TGA) can be used to evaluate the thermal stability of p(OFPMA). A study on OFPMA-grafted PEEK showed enhanced asymmetry in the polymer structure, indicating changes in thermal decomposition behavior.[6] TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and thermal stability.[7]

Conclusion

This compound is a versatile monomer that provides a pathway to the synthesis of fluorinated polymers with a unique set of properties beneficial for a range of advanced applications. For researchers and professionals in drug development and biomaterials science, p(OFPMA) and its copolymers offer exciting possibilities for creating novel drug delivery systems with controlled release characteristics and for developing biocompatible coatings that can improve the performance and safety of medical devices. Further research into the specific biological interactions and in vivo performance of OFPMA-based materials will be crucial for translating their potential into clinical applications.

References

- 1. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]

- 2. Preparation of Polymeric Nanomaterials Using Emulsion Polymerization [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. Synthesis of Polymeric Nanoparticles by Emulsion Polymerization for Particle Self-Assembly Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigating the effect of poly (ɛ-caprolactone) nanofibers scaffolds with random, unidirectionally, and radially aligned morphologies on the Fibroblast cell’s attachment and growth behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eng.uc.edu [eng.uc.edu]

In-Depth Technical Guide: 1H,1H,5H-Octafluoropentyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H,1H,5H-Octafluoropentyl Methacrylate (OFPMA), a fluorinated monomer pivotal in the synthesis of advanced polymers. With its unique combination of a polymerizable methacrylate group and a highly fluorinated alkyl chain, OFPMA is a key building block for materials with exceptional properties. This document details its physicochemical characteristics, synthesis and polymerization protocols, and its applications, with a focus on its relevance to the field of drug development.

Physicochemical Properties of this compound

This compound is a colorless liquid distinguished by the substantial fluorine content in its structure.[1][2] This fluorination is the primary source of the unique properties of its corresponding polymers.[1] A summary of its key quantitative data is presented below.

| Property | Value |

| Molecular Formula | C₉H₈F₈O₂ |

| Molecular Weight | 300.15 g/mol [3][4][5] |

| CAS Number | 355-93-1[6] |

| Density | 1.432 g/mL at 25 °C[3][4] |

| Boiling Point | 88 °C at 40 mmHg[3][4][5] |

| Melting Point | 8-12 °C[3][4] |

| Refractive Index | n20/D 1.358[3][4] |

| Glass Transition Temperature (Tg) of Polymer | ~36°C |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the esterification of methacrylic acid or the transesterification of methyl methacrylate with 1H,1H,5H-octafluoropentanol. Below are representative experimental methodologies derived from available literature.

Method 1: Transesterification using Fuming Sulfuric Acid

This method involves the reaction of methyl methacrylate with 1,1,5-trihydroperfluoropentanol catalyzed by fuming sulfuric acid.[7]

Experimental Protocol:

-

Reaction Setup: In a 1-liter, four-necked flask equipped with a mechanical stirrer, condenser, and thermometer, add 2.5 g of p-methoxyphenol (as a polymerization inhibitor) and 60 g of 30% fuming sulfuric acid.

-

Reagent Addition: While stirring at room temperature, slowly add a mixture of methyl methacrylate (103 g, 1.2 mol) and 1,1,5-trihydroperfluoropentanol (232 g, 1 mol). The addition should take approximately 30 minutes. Note that the reaction is exothermic.

-

Reaction Progression: After the addition is complete, raise the temperature to 110°C and maintain the reaction for about 3 hours.

-

Purification: Following the reaction period, the product, this compound, is purified by distillation.[7] This method can yield a product with a purity of 98.2% and a yield of approximately 85%.[7]

Method 2: Dichloromethane-Mediated Synthesis

This approach utilizes trifluoroacetic anhydride in dichloromethane for the synthesis.[7]

Experimental Protocol:

-

Initial Setup: To a 250 ml three-necked flask fitted with a mechanical stirrer, add 23.2 g (0.1 mol) of octafluoropentanol, 23 ml of dichloromethane, and 0.3 g of 2,6-di-tert-butyl-p-cresol as a polymerization inhibitor.

-

Reagent Addition: Over a period of 30 minutes at 25°C, add a mixture of 20 g (0.11 mol) of methyl methacrylate and trifluoroacetic anhydride dropwise with continuous stirring.

-

Reaction and Quenching: After approximately 2 hours, dilute the mixture with 20 ml of dichloromethane. Wash the solution three times with a saturated saline solution. Subsequently, slowly add 100 ml of a 10% NaHCO₃ solution while stirring.

-

Workup and Purification: Separate the organic layer and dry it with anhydrous sodium sulfate. The final product is obtained by vacuum distillation at 80-82°C (85 mmHg), yielding a colorless liquid.[7] This procedure can result in a product with 99.1% purity and a yield of 88.4%.[7]

References

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 355-93-1 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. China this compound (OFPMA) manufacturers and suppliers | JIN DUN [jindunchem-med.com]

- 5. 355-93-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. Page loading... [wap.guidechem.com]

A Comprehensive Guide to the Synthesis and Purification of 1H,1H,5H-Octafluoropentyl Methacrylate (OFPMA) Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA), a crucial fluorinated monomer. Due to its unique properties, including low surface energy, low refractive index, and high chemical and radiation resistance, OFPMA is extensively utilized in the development of advanced materials such as high-performance coatings, medical devices, and optical applications.[1][2] This document outlines detailed experimental protocols, presents key quantitative data, and illustrates the synthesis and purification workflows for the successful preparation of high-purity OFPMA.

Physicochemical Properties of OFPMA

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 355-93-1[3] |

| Molecular Formula | C9H8F8O2[2][3] |

| Molecular Weight | 300.15 g/mol [2][3] |

| Boiling Point | 88 °C at 40 mmHg[2][4] |

| Density | 1.432 g/mL at 25 °C[2][4] |

| Refractive Index (n20/D) | 1.358[2][4] |

| Appearance | Colorless to almost colorless clear liquid[5] |

Synthesis of this compound

The synthesis of OFPMA is typically achieved through the esterification or transesterification of 1H,1H,5H-octafluoropentanol with a methacrylate source. Several methods have been reported, with variations in catalysts and reaction conditions. This guide focuses on a common and effective method involving the reaction of 1H,1H,5H-octafluoropentanol with methyl methacrylate.

Synthesis Workflow

The overall process for the synthesis and purification of OFPMA is depicted in the following workflow diagram.

Caption: Overall workflow for the synthesis and purification of OFPMA.

Chemical Reaction Pathway

The chemical transformation during the synthesis of OFPMA is illustrated below.

Caption: Chemical reaction for the synthesis of OFPMA.

Experimental Protocol: Synthesis of OFPMA

This protocol is based on a transesterification reaction, which has been shown to produce high yields and purity.[1]

Materials and Equipment

-

Reactants:

-

1H,1H,5H-Octafluoropentanol (1 mol)

-

Methyl methacrylate (1.2 mol)

-

Fuming sulfuric acid (30%, 60g)[1]

-

-

Inhibitor:

-

p-Methoxyphenol (2.5g)[1]

-

-

Washing Solutions:

-

Saturated saline solution

-

10% Sodium bicarbonate (NaHCO3) solution

-

-

Drying Agent:

-

Anhydrous sodium sulfate

-

-

Equipment:

-

1L four-necked flask

-

Mechanical stirrer

-

Condenser (water-cooled)

-

Thermometer

-

Dropping funnel

-

Separatory funnel

-

Distillation apparatus

-

Procedure

-

Reaction Setup: In a 1L four-necked flask equipped with a mechanical stirrer, condenser, and thermometer, add 2.5g of p-methoxyphenol and 60g of 30% fuming sulfuric acid.

-

Addition of Reactants: While stirring at room temperature, slowly add a mixture of methyl methacrylate (1.2 mol) and 1H,1H,5H-octafluoropentanol (1 mol) dropwise. This addition is exothermic.

-

Reaction: After the addition is complete, raise the temperature to 110°C and continue the reaction for approximately 3 hours.[1]

-

Work-up and Washing: After the reaction, dilute the mixture with dichloromethane. Wash the organic layer three times with a saturated saline solution and then slowly add 100ml of 10% NaHCO3 solution with stirring to neutralize any remaining acid.[1]

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.[1]

Purification of this compound

Purification of the crude OFPMA is critical to achieve the high purity required for most applications. The primary method for purification is vacuum distillation.

Experimental Protocol: Purification of OFPMA

Procedure

-

Filtration: Filter the dried organic layer to remove the anhydrous sodium sulfate.

-

Vacuum Distillation: Transfer the filtrate to a distillation flask. The product is collected by vacuum distillation at 80-82°C and 85 mmHg.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis method.

| Parameter | Value | Reference |

| Reactants | ||

| 1H,1H,5H-Octafluoropentanol | 1 mol (232g) | [1] |

| Methyl Methacrylate | 1.2 mol (103g) | [1] |

| Catalyst | ||

| 30% Fuming Sulfuric Acid | 60g | [1] |

| Inhibitor | ||

| p-Methoxyphenol | 2.5g | [1] |

| Reaction Conditions | ||

| Temperature | 110°C | [1] |

| Reaction Time | ~3 hours | [1] |

| Purification | ||

| Distillation Conditions | 80-82°C at 85 mmHg | [1] |

| Yield and Purity | ||

| Yield | 88.4% | [1] |

| Purity | 99.1% | [1] |

Conclusion

The synthesis and purification of this compound can be reliably achieved through the transesterification of 1H,1H,5H-octafluoropentanol with methyl methacrylate using a strong acid catalyst. The subsequent purification by vacuum distillation is crucial for obtaining a high-purity monomer suitable for a wide range of applications in materials science and beyond. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important fluorinated monomer.

References

- 1. guidechem.com [guidechem.com]

- 2. China this compound (OFPMA) manufacturers and suppliers | JIN DUN [jindunchem-med.com]

- 3. This compound [webbook.nist.gov]

- 4. 355-93-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 355-93-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

A Technical Guide to the Spectroscopic Analysis of 1H,1H,5H-Octafluoropentyl Methacrylate

Introduction

1H,1H,5H-Octafluoropentyl methacrylate (OFPMA) is a fluorinated monomer utilized in the synthesis of advanced polymers.[1] Its chemical structure, featuring a methacrylate functional group and a highly fluorinated alkyl chain, imparts unique properties to the resulting materials, such as low surface energy, high chemical resistance, and a low refractive index.[1] The precise characterization of this monomer is critical for quality control and for understanding its polymerization behavior. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for OFPMA, along with detailed experimental protocols for data acquisition. The molecular formula for this compound is C₉H₈F₈O₂, with a molecular weight of approximately 300.15 g/mol .[2][3]

Spectroscopic Data

The following sections summarize the expected spectroscopic data for OFPMA. The data is compiled from typical values for methacrylate compounds and inferences from structurally similar fluorinated molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of OFPMA. The ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

Table 1: Predicted NMR Spectroscopic Data for this compound (in CDCl₃)

| Nucleus | Atom Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H NMR | H_a, H_b (C=CH₂) | ~6.1, ~5.6 | s, s | - |

| H_c (-CH₃) | ~1.95 | s | - | |

| H_d (-O-CH₂-) | ~4.6 | t | J(H-F) ≈ 13-14 | |

| H_e (-CHF₂) | ~6.0 | tt | J(H-F) ≈ 51, J(H-F) ≈ 5 | |

| ¹³C NMR | C1 (C=O) | ~166 | s | - |

| C2 (C=CH₂) | ~135 | s | - | |

| C3 (C=CH₂) | ~127 | s | - | |

| C4 (-CH₃) | ~18 | s | - | |

| C5 (-O-CH₂-) | ~58 | t | J(C-F) ≈ 25-30 | |

| C6, C7, C8 (-CF₂-) | ~107-120 | m | - | |

| C9 (-CHF₂) | ~108 | t | J(C-F) ≈ 240-250 | |

| ¹⁹F NMR | F_f (-CH₂-CF₂-) | ~ -124 | m | - |

| F_g, F_h (-CF₂-) | ~ -120 to -130 | m | - |

| | F_i (-CHF₂) | ~ -138 | d | J(F-H) ≈ 51 |

Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Data for the octafluoropentyl chain is inferred from structurally similar compounds like 1H,1H,5H-Octafluoropentyl Acrylate.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies. The gas-phase IR spectrum for this compound is available in the NIST Chemistry WebBook.[2][6]

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| ~2960-3100 | C-H stretch (sp² and sp³) | Medium |

| ~1735-1745 | C=O stretch (ester) | Strong |

| ~1640 | C=C stretch (alkene) | Medium |

| ~1100-1350 | C-F stretch | Very Strong |

| ~1160 | C-O stretch (ester) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. An electron ionization (EI) mass spectrum is available in the NIST database.[2]

Table 3: Expected Mass Spectrometry Fragmentation Data (Electron Ionization) for this compound

| m/z Value | Proposed Fragment | Fragment Structure |

|---|---|---|

| 300 | [M]⁺ (Molecular Ion) | [C₉H₈F₈O₂]⁺ |

| 231 | [M - C₄H₅O]⁺ | [C₅H₃F₈O]⁺ |

| 101 | [CHF₂-(CF₂)₃-CH₂]⁺ | [C₅H₃F₈]⁺ |

| 69 | [C₄H₅O]⁺ (Methacryloyl) | [CH₂=C(CH₃)C=O]⁺ |

| 51 | [CHF₂]⁺ | [CHF₂]⁺ |

Note: The molecular ion peak may be weak or absent due to the lability of the ester group under EI conditions.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.[7]

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 5 seconds for accurate integration, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 220 ppm, a relaxation delay of 2 seconds, and approximately 1024 scans are typically required for a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. Acquire the spectrum with proton decoupling. Use a spectral width of ~250 ppm and reference the spectrum to an external standard such as CFCl₃ (δ = 0 ppm).[7]

IR Spectroscopy (Thin Film Method)

-

Sample Preparation: As OFPMA is a liquid at room temperature, the neat liquid can be analyzed directly. Place a single drop of the liquid onto the surface of one polished sodium chloride (NaCl) or potassium bromide (KBr) salt plate. Place a second salt plate on top and gently press to form a thin, uniform liquid film between the plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Mount the salt plate assembly in the sample holder.

-

Acquire the sample spectrum over a range of 4000 to 600 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry solvent like anhydrous acetone or isopropanol, then store them in a desiccator.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS) fitted with a suitable capillary column (e.g., DB-5).

-

Instrumentation: Use a mass spectrometer capable of electron ionization (EI), such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Ionization: Use a standard electron energy of 70 eV.

-

Mass Range: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

-

Analysis: The resulting mass spectrum will show the relative abundance of each fragment ion, which can be used to confirm the structure of the molecule.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for spectroscopic characterization.

References

- 1. polysciences.com [polysciences.com]

- 2. This compound [webbook.nist.gov]

- 3. 355-93-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 1H,1H,5H-Octafluoropentyl Acrylate(376-84-1) 1H NMR [m.chemicalbook.com]

- 5. 1H,1H,5H-Octafluoropentyl Acrylate(376-84-1) 13C NMR [m.chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. rsc.org [rsc.org]

Solubility Profile of 1H,1H,5H-Octafluoropentyl Methacrylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA), a fluorinated monomer increasingly utilized in the synthesis of advanced polymers for specialized applications. Due to its low surface energy, low refractive index, and high chemical resistance, understanding its solubility is critical for its effective use in material science and drug delivery systems.[1][2]

Core Technical Data

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in various organic solvents, based on their use in documented chemical processes.

| Solvent | Solubility | Context of Use |

| Dichloromethane | Soluble | Used as a solvent during the synthesis of the monomer.[3] |

| Dioxane | Likely Soluble | Utilized in the RAFT polymerization of other fluorinated methacrylates.[4] |

| Acetone | Information not available | - |

| Ethanol | Information not available | - |

| N-Methyl-2-pyrrolidone (NMP) | Information not available | - |

| Dimethylformamide (DMF) | Information not available | - |

| Tetrahydrofuran (THF) | Information not available | - |

| Chloroform | Information not available | - |

Note: The information in this table is derived from procedural descriptions in scientific literature and should be used as a preliminary guide. Experimental verification is recommended for specific applications.

Experimental Protocols

Given the absence of standardized quantitative data, this section outlines a general experimental protocol for determining the solubility of this compound in a given organic solvent. This method is based on the principle of gravimetric analysis of a saturated solution.

Protocol for Determining Solubility

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (purity >98%)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Glass vials with airtight seals

-

Micropipettes

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Evaporating dish or pre-weighed beaker

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. An excess is ensured when a separate liquid phase of the monomer is visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check for the continued presence of an excess of the monomer.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, cease agitation and allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved monomer to settle.

-

Carefully draw a known volume (e.g., 1.00 mL) of the clear supernatant into a syringe, avoiding any of the undissolved monomer.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporating dish or beaker.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the monomer (e.g., 40-50 °C). Alternatively, a desiccator can be used, though this will take longer.

-

Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporating dish containing the dried monomer residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved monomer by subtracting the initial weight of the empty evaporating dish from the final weight.

-

The solubility can then be expressed in various units, such as g/L or mol/L, by dividing the mass of the dissolved monomer by the volume of the solvent sample taken.

-

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates a common synthetic route for this compound.

Caption: A flowchart illustrating the synthesis of this compound.

References

Thermal Stability and Degradation of 1H,1H,5H-Octafluoropentyl Methacrylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA). While direct experimental data on the thermal decomposition of the OFPMA monomer is limited in publicly available literature, this document synthesizes information from studies on its corresponding polymer, poly(this compound), and other structurally related fluorinated polymers to provide insights into its thermal behavior. The inclusion of fluorine atoms in the molecular structure is generally known to enhance the thermal stability of acrylic polymers.

Chemical Structure

The chemical structure of this compound is presented below. The presence of the fluorinated pentyl chain significantly influences its chemical and thermal properties.

Caption: Chemical structure of this compound.

Thermal Stability Assessment

The thermal stability of fluorinated methacrylates and their polymers is typically evaluated using thermogravimetric analysis (TGA). This technique measures the change in mass of a sample as a function of temperature, providing key parameters such as the onset decomposition temperature (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of residual mass.

Based on studies of similar fluorinated acrylic polymers, poly(this compound) is expected to exhibit high thermal stability. For instance, research on other highly fluorinated methacrylate copolymers indicates decomposition temperatures generally exceeding 220°C. A crosslinked polymer network containing perfluoropolyether methacrylate units has been reported to be thermally stable up to 270°C.

Table 1: Expected Thermal Stability Parameters for Poly(this compound)

| Parameter | Expected Value | Description |

| Tonset (°C) | > 220 | The temperature at which significant decomposition begins. |

| Tmax (°C) | > 250 | The temperature at which the rate of mass loss is highest. |

| Residue at 500°C (%) | < 5 | The percentage of material remaining after heating to 500°C. |

| Note: These are estimated values based on data for structurally similar fluorinated polymers and require experimental verification for the specific monomer and its homopolymer. |

Thermal Degradation Pathway

The primary thermal degradation mechanism for fluorinated polymethacrylates is understood to be random scission of the polymer main chain. This process leads to the formation of the constituent monomer as the major degradation product. This depolymerization is a common degradation pathway for polymethacrylates.

Caption: Proposed thermal degradation pathway for Poly(OFPMA).

Experimental Protocols

For researchers intending to investigate the thermal properties of this compound or its polymer, the following experimental workflow for Thermogravimetric Analysis (TGA) is recommended.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Detailed TGA Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic (e.g., alumina) TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Temperature Program: Equilibrate the sample at a starting temperature (e.g., 25°C). Ramp the temperature at a controlled heating rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to determine the temperature of the maximum rate of mass loss (Tmax).

-

Determine the onset temperature of decomposition (Tonset) from the TGA curve, often by the intersection of the baseline with the tangent of the decomposition step.

-

Record the final residual mass at the end of the experiment.

-

Conclusion

While direct experimental data for the thermal degradation of this compound monomer is not extensively documented, the analysis of its polymeric counterpart and similar fluorinated polymers provides valuable insights. The material is expected to possess high thermal stability, with decomposition primarily occurring at temperatures above 220°C. The main degradation pathway is anticipated to be depolymerization, yielding the original monomer. For definitive quantitative data, further experimental investigation using techniques such as TGA and pyrolysis-GC-MS is recommended. This information is crucial for the handling, storage, and application of this monomer in research, development, and manufacturing processes, particularly in the pharmaceutical and materials science fields where thermal stability is a critical parameter.

An In-depth Technical Guide to the Refractive Index of Poly(1H,1H,5H-Octafluoropentyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the refractive index of poly(1H,1H,5H-Octafluoropentyl methacrylate), a fluorinated polymer of significant interest for advanced optical applications. Due to its low refractive index, high hydrophobicity, and chemical resistance, this polymer is a prime candidate for use in anti-reflective coatings, optical waveguides, and specialized medical devices.[1][2] This document details the optical properties of the polymer and its corresponding monomer, outlines experimental protocols for its synthesis and characterization, and provides a visual representation of the experimental workflow.

Core Data Presentation

The following table summarizes the key quantitative data related to the refractive index and other physical properties of this compound and its polymer.

| Property | Value | Notes |

| Polymer: Poly(this compound) | ||

| Refractive Index (n20/D) | ~1.39 | As specified by supplier Polysciences, Inc.[3] |

| Related Polymer: Poly(octafluoropentyl acrylate) | ||

| Refractive Index | 1.3800 | A structurally similar polymer.[4] |

| Monomer: this compound | ||

| Refractive Index (n20/D) | 1.358 - 1.36 | [5][6] |

| CAS Registry Number | 355-93-1 | [5] |

| Molecular Formula | C9H8F8O2 | [5] |

| Molecular Weight | 300.15 g/mol | [5] |

| Density | 1.432 g/mL at 25 °C | [5] |

| Boiling Point | 88 °C at 40 mmHg | [5] |

Experimental Protocols

Synthesis of Poly(this compound) via Free-Radical Polymerization

This protocol describes a standard laboratory procedure for the synthesis of the polymer.

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

Round-bottom flask with a magnetic stir bar

-

Condenser

-

Nitrogen or Argon gas inlet

-

Heating mantle with temperature control

-

Schlenk line or similar inert atmosphere setup

Procedure:

-

Monomer Purification: To remove any inhibitors, pass the this compound monomer through a column of basic alumina prior to use.

-

Reaction Setup: Assemble the round-bottom flask with the condenser and inert gas inlet. Flame-dry the glassware under vacuum and then flush with nitrogen or argon to ensure an inert atmosphere.

-

Reagent Addition: In the flask, dissolve the purified monomer in anhydrous toluene. A typical monomer concentration is in the range of 1-2 M.

-

Initiator Addition: Add the AIBN initiator to the solution. The initiator concentration is typically 0.1-1 mol% relative to the monomer.

-

Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Immerse the flask in a preheated oil bath at 60-70 °C. Maintain the reaction under a positive pressure of inert gas with continuous stirring. The polymerization time can range from a few hours to 24 hours, depending on the desired molecular weight and conversion.

-

Precipitation and Purification: After the desired reaction time, cool the flask to room temperature. Precipitate the polymer by slowly adding the viscous polymer solution to a large excess of cold methanol with vigorous stirring.

-

Isolation and Drying: Collect the precipitated white polymer by filtration. Wash the polymer multiple times with fresh methanol to remove any unreacted monomer and initiator residues. Dry the final polymer product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Measurement of Refractive Index of a Poly(this compound) Thin Film using Spectroscopic Ellipsometry

This protocol outlines the steps for determining the refractive index of a thin polymer film.

Materials and Equipment:

-

Poly(this compound)

-

A suitable solvent (e.g., a fluorinated solvent or a ketone)

-

Silicon wafer or glass slide (substrate)

-

Spin coater

-

Hot plate

-

Spectroscopic ellipsometer

Procedure:

-

Polymer Solution Preparation: Prepare a dilute solution of the synthesized poly(this compound) in a suitable solvent. The concentration will depend on the desired film thickness.

-

Substrate Cleaning: Thoroughly clean the silicon wafer or glass slide to ensure a pristine surface for film deposition. This can be done using a sequence of sonication in solvents like acetone and isopropanol, followed by drying with a stream of nitrogen. A final oxygen plasma or UV-ozone treatment can be used to remove any residual organic contaminants.

-

Thin Film Deposition: Deposit the polymer solution onto the cleaned substrate using a spin coater. The spinning speed and time will determine the thickness of the film.

-

Annealing: After spin coating, place the substrate on a hot plate to anneal the film. This step removes any residual solvent and allows the polymer chains to relax. The annealing temperature should be above the glass transition temperature of the polymer but below its decomposition temperature.

-

Ellipsometry Measurement:

-

Mount the substrate with the polymer film on the sample stage of the spectroscopic ellipsometer.

-

Set the measurement parameters, including the wavelength range (e.g., 300-1100 nm) and the angle of incidence (typically 50-70°).

-

Acquire the ellipsometric data, which are the angles Psi (Ψ) and Delta (Δ), as a function of wavelength.

-

-

Data Analysis:

-

Use the ellipsometer's software to model the acquired data.

-

Construct an optical model that consists of the substrate (with known optical constants) and a layer representing the polymer film.

-

For the polymer layer, use a dispersion model, such as the Cauchy model, to describe the refractive index as a function of wavelength.

-

Perform a fitting procedure to adjust the unknown parameters in the model (i.e., the film thickness and the parameters of the dispersion model) to obtain the best fit between the calculated and the experimental Ψ and Δ spectra.

-

The refractive index of the poly(this compound) film is obtained from the best-fit model.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the determination of the refractive index of poly(this compound).

Caption: Experimental workflow for determining the refractive index of the polymer.

References

- 1. Buy this compound | 355-93-1 [smolecule.com]

- 2. fluoryx.com [fluoryx.com]

- 3. polysciences.com [polysciences.com]

- 4. Refractive Index of Polymers by Index – scipoly.com [scipoly.com]

- 5. This compound | 355-93-1 [chemicalbook.com]

- 6. 355-93-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Deep Dive into the Surface Energy of Poly(1H,1H,5H-Octafluoropentyl methacrylate) for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the surface energy characteristics of polymers derived from 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA). The unique properties of fluorinated polymers, particularly their low surface energy, make them highly attractive for a range of applications in the pharmaceutical and medical device industries, including drug delivery systems, biocompatible coatings, and anti-fouling surfaces. This document provides a comprehensive overview of the surface energy of OFPMA-based polymers, detailed experimental protocols for its characterization, and a discussion of its implications for drug development.

Introduction to Surface Energy in Fluorinated Polymers

Surface energy is a critical property of a solid material that quantifies the excess energy at its surface compared to the bulk. It is a key factor in determining how a material will interact with its environment, influencing phenomena such as wetting, adhesion, and biocompatibility. Polymers containing fluorine, such as poly(this compound) (pOFPMA), are well-known for their exceptionally low surface energies.[1] This is attributed to the low polarizability of the C-F bond and the high electronegativity of fluorine atoms, which results in weak intermolecular forces at the polymer-air interface.

In the context of drug development, the surface energy of a polymer can significantly impact its performance. For instance, in drug delivery systems, a low surface energy can modulate protein adsorption, which in turn can influence the biological response to an implant or nanoparticle.[2] For medical device coatings, low surface energy can impart hydrophobicity and oleophobicity, leading to anti-fouling and self-cleaning properties.

Quantitative Surface Energy Data

The surface energy of a polymer is typically characterized by its total surface energy (γ), which is the sum of its dispersive (γd) and polar (γp) components. The dispersive component arises from van der Waals forces, while the polar component is due to dipole-dipole interactions, hydrogen bonding, and other polar interactions.

Table 1: Representative Surface Energy of Short-Chain Fluorinated Polymethacrylates

| Polymer | Water Contact Angle (θ°) | Diiodomethane Contact Angle (θ°) | Dispersive Component (γd) (mN/m) | Polar Component (γp) (mN/m) | Total Surface Energy (γ) (mN/m) |

| Poly(1H,1H,2H,2H-Heptafluorobutyl methacrylate) | 105 - 115 | 70 - 75 | 15 - 20 | 1 - 3 | 16 - 23 |

| Poly(2,2,2-Trifluoroethyl methacrylate) | 85 - 95 | 50 - 55 | 25 - 30 | 2 - 5 | 27 - 35 |

Note: This table provides illustrative values for polymers structurally similar to pOFPMA. Actual values for pOFPMA may vary depending on factors such as polymer molecular weight, purity, and surface preparation.

Experimental Protocols

Synthesis of Poly(this compound)

A typical synthesis of pOFPMA can be achieved through free radical polymerization.

Materials:

-

This compound (OFPMA) monomer

-

Azobisisobutyronitrile (AIBN) as initiator

-

Anhydrous toluene as solvent

Procedure:

-